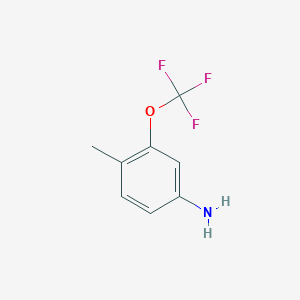

4-Methyl-3-(trifluoromethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDODYRFSWGGMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275163 | |

| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851045-64-2 | |

| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851045-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Methyl 3 Trifluoromethoxy Aniline

Established Reaction Pathways for Amino Group Formation

The traditional synthesis of 4-Methyl-3-(trifluoromethoxy)aniline predominantly relies on a two-step process involving the nitration of a suitable toluene (B28343) precursor followed by the reduction of the resulting nitro intermediate.

Nitration-Reduction Sequences from Trifluoromethylated Toluene Precursors

A common starting material for the synthesis of this compound is 4-(Trifluoromethoxy)toluene. The synthesis begins with the nitration of this precursor to form 1-methyl-2-nitro-4-(trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions for this nitration must be carefully controlled to achieve high regioselectivity and yield.

Following the nitration step, the intermediate, 2-Nitro-4-(trifluoromethoxy)toluene, is reduced to the desired aniline (B41778). This reduction is a critical step, and several methods have been developed to achieve high conversion and purity.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the process, which typically produces water as the only byproduct. For the reduction of 2-Nitro-4-(trifluoromethoxy)toluene, various catalytic systems are utilized.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org The reaction is typically performed in a solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. guidechem.com The pressure of hydrogen and the reaction temperature are critical parameters that are optimized to ensure complete reduction while minimizing side reactions. For instance, a described method involves the use of 3% palladium on carbon in methanol under a hydrogen pressure of 2.0 MPa at 35°C for 6 hours. guidechem.com

| Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) |

| 3% Pd/C | Methanol | 2.0 | 35 | 6 |

| Raney Nickel | Methanol | Not specified | Not specified | Not specified |

| Pt/C | Not specified | Not specified | Not specified | Not specified |

This table presents typical conditions for the catalytic hydrogenation of 2-Nitro-4-(trifluoromethoxy)toluene.

The choice of catalyst can influence the reaction rate and selectivity. For large-scale production, the cost-effectiveness and reusability of the catalyst are also important considerations.

Chemical Reduction Methods Utilizing Metal Reductants

Chemical reduction using metals in acidic or neutral media offers an alternative to catalytic hydrogenation, particularly in laboratory settings or when specific chemoselectivity is required.

A classic method for nitro group reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.orgchemicalbook.com The reaction is typically carried out in water or a mixture of water and an organic solvent at elevated temperatures. chemicalbook.com For example, one procedure involves heating the nitro compound with iron powder and a catalytic amount of concentrated hydrochloric acid in water to 70°C. chemicalbook.com Other metal reductants like tin(II) chloride in concentrated hydrochloric acid or zinc in ammonium (B1175870) chloride solution are also effective. wikipedia.org

| Metal Reductant | Acid/Medium | Temperature (°C) |

| Iron (Fe) | Hydrochloric Acid/Water | 70 |

| Iron (Fe) | Acetic Acid | Reflux |

| Tin(II) Chloride (SnCl2) | Hydrochloric Acid | Not specified |

| Zinc (Zn) | Ammonium Chloride/Water | Not specified |

This table summarizes common metal reductants and conditions for the chemical reduction of nitroarenes.

While often robust and effective, these methods can generate significant amounts of metal waste, posing environmental concerns and requiring appropriate disposal procedures.

Emerging Synthetic Strategies and Innovations

Recent research has focused on developing more efficient, sustainable, and atom-economical methods for the synthesis of aromatic amines like this compound.

Photocatalytic Reduction Techniques for Nitroarene Intermediates

Photocatalysis represents a green and sustainable approach to chemical synthesis, harnessing light energy to drive chemical reactions. The photocatalytic reduction of nitroarenes to anilines is a promising alternative to traditional methods. This technique often employs semiconductor photocatalysts, such as titanium dioxide (TiO2), which can generate electron-hole pairs upon irradiation with light of a suitable wavelength. nih.gov

The process involves the excitation of the photocatalyst, leading to the generation of reactive species that can reduce the nitro group. The efficiency of the process depends on factors such as the nature of the photocatalyst, the light source, and the reaction medium. While the direct application to 2-Nitro-4-(trifluoromethoxy)toluene is not explicitly detailed, the general mechanism of photocatalytic nitroarene reduction is well-established and offers a potential avenue for the cleaner synthesis of this compound. nih.gov Research in this area is focused on developing more efficient and visible-light-active photocatalysts to enhance the practical applicability of this technology.

Application of Flow Chemistry in Nitration Processes

The synthesis of precursors for this compound, which often involves the nitration of an aromatic ring, is a process fraught with challenges, primarily due to the highly exothermic nature of the reaction and the use of corrosive mixed acids (nitric and sulfuric acid). soton.ac.ukewadirect.com Traditional batch nitration processes suffer from poor heat and mass transfer, which can lead to the formation of localized "hot spots," increasing the risk of runaway reactions and the formation of undesirable by-products through secondary nitration. soton.ac.uk To mitigate these risks, flow chemistry, utilizing microreactor technology, has emerged as a superior alternative. ewadirect.com

Flow chemistry offers significant advantages for nitration reactions by providing precise control over reaction parameters such as temperature, residence time, and stoichiometry. soton.ac.ukvapourtec.com The high surface-area-to-volume ratio in microreactors facilitates extremely efficient heat transfer, thus minimizing the dangers associated with the strong exotherms generated. soton.ac.uk This enhanced safety profile allows for reactions to be performed under more aggressive conditions than would be feasible in batch reactors, often leading to higher yields and selectivities in significantly shorter reaction times. ewadirect.comvapourtec.com

For instance, studies on the nitration of aromatic compounds analogous to the precursors of this compound have demonstrated marked improvements. The nitration of trifluoromethoxybenzene, a closely related substrate, has been investigated in microchannel reactors to determine its kinetic and mass transfer characteristics, highlighting the control achievable in such systems. researchgate.net In other examples, the conversion of dinitrotoluene (DNT) to trinitrotoluene (TNT) was achieved with over 99% conversion in 20 minutes using a flow process, whereas a comparable batch process yielded less than 58% conversion in an hour. ewadirect.comvapourtec.com This efficiency gain is critical for industrial applications.

The benefits of applying flow chemistry to nitration are summarized in the table below:

| Feature | Batch Nitration | Flow Chemistry Nitration |

| Safety | High risk of thermal runaway due to poor heat transfer. soton.ac.uk | Excellent temperature control minimizes risk of explosion and side reactions. soton.ac.ukvapourtec.com |

| Efficiency | Slower reaction times, often requiring hours. beilstein-journals.org | Rapid reactions, often completed in minutes or even seconds. soton.ac.ukewadirect.com |

| Yield & Selectivity | Prone to over-nitration and by-product formation. soton.ac.uk | Higher yields and improved selectivity due to precise process control. soton.ac.ukewadirect.com |

| Scalability | Scaling up is hazardous and complex. ewadirect.com | Easily scalable by operating the reactor for longer periods or using multiple reactors in parallel ("numbering-up"). soton.ac.uk |

| Reagent Use | Often requires a large excess of acids. | Can use near-stoichiometric amounts, reducing waste. vapourtec.com |

By adopting continuous flow processes for the nitration step in the synthesis of this compound precursors, manufacturers can achieve a safer, more efficient, and reproducible production method. vapourtec.com

C-F Activation Methodologies for Derivatization

The trifluoromethoxy (–OCF₃) group is a valuable substituent in medicinal and agrochemical chemistry due to its unique electronic properties and high lipophilicity. nih.govbeilstein-journals.org Derivatization of molecules like this compound, either at the aromatic ring or potentially involving the C-F bonds of the trifluoromethoxy group, can lead to novel compounds with modified properties. While the –OCF₃ group is generally stable, specific methodologies can be employed for its functionalization or for derivatization of the molecule at other positions, influenced by the group's presence. beilstein-journals.org

One key strategy for the structural elaboration of trifluoromethoxy-substituted anilines is metalation. nih.gov This process involves deprotonation using a strong organometallic base, such as butyllithium, to create a lithiated intermediate that can then react with various electrophiles. The site of metalation can be selectively controlled by the choice of the nitrogen-protecting group. For example, N-tert-butoxycarbonyl (N-Boc) protected 4-(trifluoromethoxy)aniline (B150132) is deprotonated at the 2-position, adjacent to the amino group. In contrast, using two trimethylsilyl (B98337) groups for protection directs the deprotonation to the 3-position, adjacent to the trifluoromethoxy group. nih.gov This regioselective functionalization is a powerful tool for creating a diverse range of derivatives.

More recent advancements have focused on photoinduced methods for C-F bond activation, although these are more commonly applied to trifluoromethyl (–CF₃) groups rather than trifluoromethoxy (–OCF₃) groups. These methods often avoid the use of transition metals. For instance, visible-light-induced C-F bond activation has been used for the difluoroalkylation of indoles and other arenes. acs.org Another approach utilizes Eosin Y as an organic photocatalyst to generate a difluoroalkyl radical from a suitable precursor, which then reacts with an aniline derivative. acs.org While direct application to the –OCF₃ group of this compound for derivatization is not widely reported, these C-F activation principles represent a frontier in fluorinated compound chemistry and could potentially be adapted for future derivatization strategies.

| Methodology | Description | Potential Application for Derivatization |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation of the aromatic ring using a strong base, directed by a functional group (e.g., protected amine). nih.gov | Introduction of various electrophiles (e.g., carboxyl, silyl, or alkyl groups) at specific positions on the aniline ring. |

| Photoinduced C-F Activation | Use of light energy, often with a photocatalyst, to cleave a C-F bond, typically to generate a radical intermediate. acs.org | Potential for functionalizing the trifluoromethoxy group itself, for example, to create difunctionalized linkages, though this remains a challenging area. |

These methodologies provide pathways to synthetically modify this compound and related structures, enabling the exploration of new chemical space for various applications.

Industrial Scale-Up Considerations and Green Chemistry Principles in this compound Synthesis

Economic Efficiency and Cost-Benefit Analysis of Synthetic Routes

The industrial production of this compound requires a synthetic route that is not only high-yielding but also economically viable and scalable. google.comgoogle.com Key factors in the cost-benefit analysis include the price of raw materials, the number of synthetic steps, energy consumption, process safety, and waste disposal costs. A common laboratory synthesis for such a compound might involve the reduction of a corresponding nitro compound, such as 4-nitro-2-(trifluoromethyl)toluene. chemicalbook.com

When considering industrial scale-up, a typical route might start from 2-chloro-3-trifluoromethylaniline. google.com While this route may involve multiple steps—such as the introduction of a methylthio group, followed by transformation and reduction—it is designed to use economical raw materials and avoid toxic reagents, which simplifies handling and reduces waste treatment costs. google.com An alternative conceptual pathway could involve the direct trifluoromethoxylation of a substituted aminotoluene, though reagents for such transformations can be expensive. nih.gov

A comparative analysis of potential synthetic routes highlights the economic trade-offs:

| Parameter | Route A: Multi-step from Commodity Chemicals (e.g., via 2-chloro-3-trifluoromethylaniline) google.com | Route B: Late-stage Fluorination (e.g., via trifluoromethoxylation) nih.gov | Route C: Classic Nitration/Reduction chemicalbook.com |

| Raw Material Cost | Low to moderate; uses readily available starting materials. google.com | High; specialized fluorinating reagents (e.g., Togni reagents) are costly. nih.gov | Moderate; depends on the cost of the substituted toluene precursor. |

| Process Complexity | Multiple steps, which can increase operational costs. | Fewer steps may be possible, but requires specialized technology. | Fewer steps, but nitration step requires significant safety infrastructure. ewadirect.com |

| Yield & Purity | Can be optimized for high yield and purity. google.com | Can be high, but may have substrate scope limitations. nih.gov | Yield can be variable; purification from nitration by-products can be costly. soton.ac.uk |

| Capital Expenditure | Standard chemical processing equipment. | May require specialized reactors for handling fluorinating agents. | Requires corrosion-resistant reactors and advanced cooling for nitration. vapourtec.com |

| Overall Cost-Effectiveness | Potentially high due to process optimization for industrial scale. google.com | Generally lower for small-scale, but less cost-effective for bulk production. | Moderate; highly dependent on the efficiency and safety of the nitration step. |

Environmental Impact Mitigation and Sustainable Synthesis Practices

The principles of green chemistry are increasingly integral to the development of pharmaceutical and agrochemical intermediates, aiming to reduce the environmental footprint of chemical manufacturing. firp-ula.org For the synthesis of this compound, applying these principles focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. google.comfirp-ula.org

A key aspect of sustainable synthesis is atom economy—maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are central to this goal. For example, the reduction of a nitro group to form the aniline is often achieved using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) with hydrogen gas. google.comchemicalbook.com This method is preferable to stoichiometric reductants like iron powder in acidic water, as catalytic processes generate significantly less inorganic waste. chemicalbook.comfirp-ula.org

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The rate and regioselectivity of these reactions on 4-Methyl-3-(trifluoromethoxy)aniline are governed by the cumulative electronic and steric effects of its substituents.

The amino group (-NH2) is a powerful activating group that donates electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack. byjus.comchemistrysteps.com It strongly directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com In this molecule, the para position is blocked by the methyl group, leaving the C2 and C6 positions as the primary targets for substitution as directed by the amine.

The methyl group (-CH3) is a weakly activating group that directs electrophiles to its ortho and para positions (C3, C5, and C1) through an inductive effect and hyperconjugation. youtube.com

Conversely, the trifluoromethoxy (-OCF3) group is one of the most potent electron-withdrawing substituents used in organic chemistry, primarily through a strong negative inductive effect (-I). nih.govmdpi.com This effect deactivates the aromatic ring towards electrophilic attack. Such deactivating groups are typically meta-directors. youtube.com

Attack at C6: This position is ortho to the activating -NH2 group and meta to the deactivating -OCF3 group. It experiences minimal steric hindrance, making it a highly probable site for substitution.

Attack at C2: This position is also ortho to the -NH2 group but is adjacent to the bulky -OCF3 group, which introduces significant steric hindrance and strong deactivation via the inductive effect.

Attack at C5: This position is ortho to the activating -CH3 group and meta to the -NH2 group. While less activated than the C6 position, it remains a potential site for substitution.

Kinetically, the reaction rate will be slower than that of aniline (B41778) due to the strong deactivating influence of the trifluoromethoxy group, but faster than that of a benzene (B151609) ring bearing only a deactivating group, thanks to the presence of the activating amine and methyl groups.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Amino (-NH2) | C1 | +R >> -I | Strongly Activating | Ortho, Para (C2, C6, C4) |

| Methyl (-CH3) | C4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (C3, C5, C1) |

| Trifluoromethoxy (-OCF3) | C3 | -I >> +R | Strongly Deactivating | Meta (C1, C5) |

Oxidation and Reduction Pathways: Transformations of the Aniline Moiety

The aniline moiety is susceptible to both oxidation and reduction, leading to various important transformations.

Oxidation: Aromatic amines can be oxidized by a range of reagents to yield different products depending on the reaction conditions. Common oxidation products include nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. youtube.com The presence of the electron-withdrawing trifluoromethoxy group increases the oxidation potential of the molecule compared to unsubstituted aniline, making it more resistant to oxidation. However, under strong oxidizing conditions, transformation of the amino group is still expected.

Reduction: While the aniline moiety itself is typically not reduced, the most common and industrially significant pathway to synthesize substituted anilines is through the reduction of the corresponding nitroaromatic compound. beilstein-journals.org Therefore, a key transformation related to this compound is its synthesis via the reduction of 4-methyl-1-nitro-3-(trifluoromethoxy)benzene. This reduction can be achieved using various methods, including:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas (H2) and a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), often supported on carbon (Pd/C). nih.govresearchgate.net

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl).

Hydride Reagents: Reagents like trichlorosilane (B8805176) (HSiCl3) can be used for the metal-free reduction of nitro compounds to amines. beilstein-journals.org

The reaction involves the transfer of six electrons to the nitro group, leading to the formation of the amine and water.

Catalytic Activity and Role as a Reaction Facilitator in Organic Transformations

While not a catalyst in its own right in most contexts, this compound serves as a crucial building block for the synthesis of more complex molecules that act as ligands or catalysts. Substituted anilines are common precursors for N-heterocyclic carbene (NHC) ligands, which are widely used in transition-metal catalysis, particularly in cross-coupling reactions. researchgate.net

The specific electronic properties conferred by the trifluoromethoxy and methyl groups can be used to fine-tune the properties of a resulting ligand or catalyst. For example, the strong electron-withdrawing nature of the -OCF3 group can modulate the electron density at the metal center in a complex, thereby influencing its catalytic activity, selectivity, and stability.

Furthermore, the amine functionality itself can participate in certain reactions as a base or nucleophilic catalyst. In some contexts, aniline derivatives can facilitate reactions such as condensations or act as components in organocatalytic systems. nih.gov

Influence of Trifluoromethyl and Methyl Substituents on Electronic Properties and Reactivity Profile

Amino Group (-NH2): This is the most influential group in electrophilic reactions. Its strong resonance donation (+R effect) makes the ring highly nucleophilic, especially at the ortho and para positions. chemistrysteps.com Its basicity is a key chemical property, allowing it to be protonated in acidic media, which transforms it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+). byjus.com

Methyl Group (-CH3): This group provides weak electronic activation through inductive donation (+I effect) and hyperconjugation. youtube.com Its steric bulk is minimal, but its presence at the C4 position blocks the para position relative to the powerful amino director.

Trifluoromethoxy Group (-OCF3): This group exerts a powerful, long-range electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. nih.gov This effect significantly lowers the electron density of the entire ring and reduces the basicity of the amino group compared to unsubstituted aniline. While the oxygen atom has lone pairs capable of resonance donation (+R effect), this is strongly counteracted by the fluorine atoms. The -OCF3 group is significantly more lipophilic and metabolically stable than a methoxy (B1213986) group. mdpi.com It is also sterically bulkier than a methyl group. mdpi.com

The competition between these effects creates a unique reactivity profile. The ring is activated towards electrophilic substitution by the -NH2 and -CH3 groups but simultaneously deactivated by the -OCF3 group. This moderation of reactivity can be synthetically useful, preventing the uncontrolled reactions that can occur with highly activated anilines (like polysubstitution) while still allowing for selective functionalization.

Table 3: Summary of Substituent Properties

| Substituent | Electronic Effect (Primary) | Impact on Ring Reactivity (EAS) | Impact on Amine Basicity | Relative Steric Bulk |

|---|---|---|---|---|

| Amino (-NH2) | +R (Donating) | Strong Activation | Baseline | Small |

| Methyl (-CH3) | +I (Donating) | Weak Activation | Increase | Medium |

Derivatization and Functionalization Strategies Based on 4 Methyl 3 Trifluoromethoxy Aniline

Design and Synthesis of Novel Analogues and Hybrid Compounds

The synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives, a class to which 4-methyl-3-(trifluoromethoxy)aniline belongs, presents a significant challenge in organic chemistry. A general protocol for creating such structures involves the use of specialized fluorinating agents. For instance, the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate has been reported. nih.gov This process begins with a protected N-hydroxyaniline derivative, which is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) to introduce the trifluoromethoxy group onto the nitrogen atom. This intermediate then undergoes a thermal rearrangement to move the -OCF₃ group to the ortho position on the benzene (B151609) ring. nih.gov

While this demonstrates a method for creating the core structure of interest, specific research detailing the use of this compound as a starting material for a diverse range of novel analogues and hybrid compounds is not extensively documented in publicly accessible literature. The development of such compounds would likely leverage the unique electronic properties imparted by the trifluoromethoxy group.

Introduction of Diverse Functional Groups and Molecular Scaffolds

The functionalization of an aniline derivative like this compound primarily targets the reactive amino (-NH₂) group. Standard transformations for anilines include N-alkylation, N-acylation, and reactions to form imines or larger heterocyclic structures.

N-Alkylation and N-Acylation Strategies

N-alkylation involves the addition of an alkyl group to the nitrogen atom of the aniline, while N-acylation involves the addition of an acyl group. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties. For example, N-methylation of anilines can be achieved using various reagents. ossila.com A general method for N-methylation uses dimethyl sulfoxide. ossila.com

N-acylation, such as the addition of an acetyl group (CH₃CO-), is a common strategy for protecting the amino group or for building more complex molecules. A procedure for the N-acetylation of a related N-hydroxyamino benzoate (B1203000) has been described using acetyl chloride. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation on Related Aniline Compounds

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Methylation | Dimethyl Sulfoxide | N-Methyl Aniline | ossila.com |

This table is based on general methods and reactions on similar, not identical, compounds due to a lack of specific data for this compound.

Formation of Imine and Azomethine Derivatives

The reaction of a primary amine, such as this compound, with an aldehyde or ketone results in the formation of an imine (also known as a Schiff base), which contains a carbon-nitrogen double bond (C=N). These compounds, often referred to as azomethines, are significant in synthesis and medicinal chemistry. bepls.combiointerfaceresearch.com

Mechanochemical methods, which involve grinding reactants together, have been shown to be efficient for synthesizing fluorinated imines from various fluorinated benzaldehydes and aniline derivatives. nih.gov This solvent-free approach can produce high yields of the desired imine products. nih.gov While these studies establish a general methodology, specific examples commencing with this compound are not detailed.

Heterocyclic Ring Annulation and Fusion onto the Aniline Core

The aniline structure is a key precursor for building more complex heterocyclic ring systems. Annulation reactions involve the formation of a new ring fused to the original benzene ring. For instance, related trifluoromethyl-substituted anilines are used to synthesize bicyclic heterocycles like quinolines, benzotriazoles, and benzimidazoles. ossila.com The o-amino-trifluoromethyl functionality, in particular, can serve as a synthon for producing 4-fluoroquinolines. acs.org These reactions typically involve condensation with a difunctional reagent to build the new ring system. The specific application of these strategies to this compound remains an area for further research.

Structure-Reactivity Relationship (SRR) Studies in Modified this compound Derivatives

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how a molecule's chemical structure influences its reactivity. For aniline derivatives, key factors include the electronic effects (electron-donating or electron-withdrawing) of substituents on the benzene ring.

The trifluoromethoxy (-OCF₃) group is known for its high electronegativity and lipophilicity. nih.gov These properties can significantly impact the reactivity of the aniline's amino group and the aromatic ring itself. Compared to the trifluoromethyl (-CF₃) group, the -OCF₃ group is also strongly electron-withdrawing but has different steric and conformational properties due to the oxygen linker.

Detailed SRR studies specifically investigating a series of modified this compound derivatives are not widely available. Such research would systematically alter parts of the molecule and measure the effects on its chemical reactivity or biological activity, providing valuable insights for designing new compounds with desired properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Trifluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In the ¹H NMR spectrum of 4-Methyl-3-(trifluoromethyl)aniline, specific chemical shifts and splitting patterns are expected for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of adjacent protons on the aromatic ring, typically causing them to appear at a lower field (higher ppm).

A representative, though not explicitly detailed, ¹H NMR analysis would involve the identification of signals corresponding to the different protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Methyl-3-(trifluoromethyl)aniline, distinct signals would be observed for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group. The carbon atom attached to the fluorine atoms will exhibit a characteristic quartet splitting pattern due to spin-spin coupling with the three fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For 4-Methyl-3-(trifluoromethyl)aniline, the ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of 4-Methyl-3-(trifluoromethyl)aniline would display characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Other significant peaks would include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring.

Based on available data for 4-Methyl-3-(trifluoromethyl)aniline, the following characteristic FT-IR peaks have been reported nih.gov:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3400 |

| C-F Stretching | 1100-1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 4-Methyl-3-(trifluoromethyl)aniline, the FT-Raman spectrum would also show vibrations for the aromatic ring, the methyl group, and the trifluoromethyl group. Information on the FT-Raman spectrum for this specific compound is available in spectral databases nih.gov.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of 4-Methyl-3-(trifluoromethoxy)aniline, providing definitive confirmation of its molecular weight and offering insights into its structural arrangement through fragmentation analysis. The nominal molecular weight of this compound, derived from its chemical formula C₈H₈F₃NO, is 191.15 g/mol . High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high precision, which for this compound is calculated to be 191.0558 g/mol .

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 192.0636. The detection of this ion serves as the primary confirmation of the compound's molecular weight. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, further corroborating the molecular mass.

While specific experimental fragmentation data for this compound is not widely published, a predictive analysis based on its structure can be made. The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses of its functional groups. Key fragmentation pathways would include:

Loss of the Trifluoromethyl Group: A primary fragmentation would be the cleavage of the C-F bonds or the entire trifluoromethyl radical (•CF₃), leading to a significant fragment ion.

Cleavage of the Trifluoromethoxy Group: The O-CF₃ bond can cleave, resulting in the loss of a •CF₃O radical. Alternatively, cleavage of the aryl-O bond would result in the loss of the entire trifluoromethoxy group.

Loss of a Methyl Group: The methyl group attached to the benzene (B151609) ring can be lost as a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy and results in a more complex pattern of smaller ions.

The analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers, such as 4-Methoxy-3-(trifluoromethyl)aniline, as the relative abundances and specific fragmentation pathways will differ based on the positions of the substituents.

Table 1: Predicted Mass Spectrometry Data for an Isomeric Compound, 4-Methyl-3-(trifluoromethyl)aniline

This table presents predicted collision cross-section (CCS) values for various adducts of the related compound 4-Methyl-3-(trifluoromethyl)aniline (C₈H₈F₃N). uni.lu Such predictions are instrumental in identifying compounds in complex mixtures via ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.06816 | 131.5 |

| [M+Na]⁺ | 198.05010 | 141.1 |

| [M-H]⁻ | 174.05360 | 131.5 |

| [M+NH₄]⁺ | 193.09470 | 151.8 |

| [M+K]⁺ | 214.02404 | 138.1 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

While a crystal structure for this compound itself is not publicly available, the analysis of its isomer, 4-Methoxy-3-(trifluoromethyl)aniline (C₈H₈F₃NO), provides significant insight into the structural characteristics of this class of compounds. nih.gov The crystallographic data for this derivative confirms its molecular connectivity and reveals details about its solid-state conformation. nih.gov The methoxy (B1213986) group, for instance, is slightly inclined with respect to the plane of the benzene ring. nih.gov Such data is invaluable for computational modeling and for understanding structure-property relationships.

Table 2: Crystallographic Data for the Derivative 4-Methoxy-3-(trifluoromethyl)aniline nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈F₃NO |

| Formula Weight (Mᵣ) | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbc a |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Polymorphism Studies and Crystal Packing Analysis of Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. The study of polymorphism in aniline (B41778) derivatives is important for controlling these properties. The phenomenon arises from different arrangements of molecules in the crystal lattice, often driven by variations in intermolecular interactions. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Trifluoromethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, molecular geometry, and other properties of molecules. For a molecule like 4-Methyl-3-(trifluoromethoxy)aniline, DFT calculations, often employing hybrid functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), provide deep insights into its fundamental characteristics. These theoretical calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior from a quantum mechanical perspective.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. For this compound, the optimization process would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents plausible theoretical values for the molecular structure of this compound based on DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N | 1.395 |

| C-O | 1.370 | |

| O-CF₃ | 1.345 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (methyl) | 1.090 | |

| N-H | 1.015 | |

| C-F | 1.348 | |

| **Bond Angles (°) ** | C-C-N | 120.5 |

| C-C-O | 118.9 | |

| C-O-C | 118.0 | |

| H-N-H | 112.0 | |

| Dihedral Angles (°) | C-C-N-H | 0.0 / 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, C-F stretching of the trifluoromethoxy group, C-H stretching of the methyl group and aromatic ring, and various C-C ring vibrations. A study on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) demonstrated the utility of this method in assigning its complex vibrational spectra. nih.gov

Table 2: Illustrative Vibrational Frequencies and PED Assignments This table shows representative calculated vibrational frequencies and their primary assignments for this compound.

| Frequency (cm⁻¹) | Assignment (PED Contribution) | Vibrational Mode |

|---|---|---|

| ~3450 | ν(N-H) asym. stretch (98%) | Asymmetric N-H Stretch |

| ~3360 | ν(N-H) sym. stretch (99%) | Symmetric N-H Stretch |

| ~3050 | ν(C-H) aromatic (95%) | Aromatic C-H Stretch |

| ~2950 | ν(C-H) methyl (96%) | Methyl C-H Stretch |

| ~1620 | δ(NH₂) scissoring (85%) | Amino Group Scissoring |

| ~1340 | ν(C-N) stretch (70%) | C-N Stretch |

| ~1250 | ν(C-F) asym. stretch (88%) | Asymmetric C-F Stretch |

| ~1170 | ν(C-O) stretch (65%) | C-O Stretch |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The analysis of HOMO and LUMO distributions reveals the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing trifluoromethoxy group and the aromatic ring, indicating that intramolecular charge transfer (ICT) from the amino group to the trifluoromethoxy group is possible upon electronic excitation. Similar charge transfer characteristics are observed in related aniline (B41778) derivatives. nih.govchemicalbook.com

Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative) This table provides plausible DFT-calculated energy values for the frontier orbitals of this compound.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | Indicates high kinetic stability and low reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or zero potential.

For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the trifluoromethoxy group, due to their lone pairs of electrons. These are the primary sites for electrophilic attack. A significant positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The trifluoromethyl group would also contribute to a positive potential region due to the high electronegativity of the fluorine atoms.

Table 4: Molecular Electrostatic Potential (MEP) Regions and Reactivity (Illustrative) This table summarizes the expected reactive sites on this compound as predicted by MEP analysis.

| Molecular Region | MEP Color | Potential | Predicted Reactivity |

|---|---|---|---|

| Amino Group (N atom) | Deep Red | Most Negative | Site for electrophilic attack, protonation |

| Trifluoromethoxy (O atom) | Yellow/Orange | Negative | Site for electrophilic attack |

| Aromatic Ring (π-system) | Green/Yellow | Slightly Negative | Susceptible to electrophiles |

| Amino Group (H atoms) | Blue | Positive | Site for nucleophilic attack, H-bonding |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hyperconjugation, and other stabilizing interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant interactions would include the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the benzene ring (n → π*), which contributes to the stability of the molecule and the partial double-bond character of the C-N bond. Other important interactions involve hyperconjugation from the C-H bonds of the methyl group and the lone pairs on the oxygen and fluorine atoms into adjacent antibonding orbitals. These interactions are crucial for understanding the substituent effects on the molecule's geometry and stability. nih.gov

Table 5: NBO Analysis of Major Intramolecular Interactions (Illustrative) This table shows plausible significant donor-acceptor interactions and their stabilization energies (E(2)) for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-C) ring | ~45.5 | n → π* (Resonance) |

| LP (2) O | σ* (C-F) | ~5.2 | n → σ* (Hyperconjugation) |

| σ (C-H) methyl | π* (C-C) ring | ~4.8 | σ → π* (Hyperconjugation) |

| LP (1) F | σ* (C-O) | ~2.1 | n → σ* (Hyperconjugation) |

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of molecules. nih.gov The method calculates the isotropic magnetic shielding tensors for each nucleus in the presence of a magnetic field. These theoretical shielding values are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).

Predicting the ¹H and ¹³C NMR spectra for this compound can help in confirming its structure by comparing the theoretical data with experimental results. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons will show distinct shifts based on the electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the trifluoromethoxy group. DFT-based methods, sometimes augmented with machine learning, have shown high accuracy in predicting NMR spectra. pnnl.gov

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method, Illustrative) This table presents plausible theoretical NMR chemical shifts for this compound referenced to TMS.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C | 1 | - | ~146.0 |

| C | 2 | - | ~118.5 |

| C | 3 | - | ~150.0 (q) |

| C | 4 | - | ~125.0 |

| H | 5 | ~6.8 | ~115.0 |

| H | 6 | ~6.9 | ~122.0 |

| H (amino) | -NH₂ | ~3.8 | - |

| H (methyl) | -CH₃ | ~2.2 | ~18.0 |

| C (methyl) | -CH₃ | - | ~18.0 |

Reaction Thermodynamics and Kinetics Studies

Thermodynamic and kinetic studies are crucial for understanding the feasibility and rate of chemical reactions involving 4-Methyl-3-(trifluoromethyl)aniline. Computational methods can be employed to calculate key parameters that govern these aspects.

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), while the heat absorbed or released is quantified by the change in enthalpy (ΔH). Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are commonly used to determine these thermodynamic properties. For instance, in a study on the oxidative coupling reaction of aniline derivatives, DFT calculations were used to support experimental findings, indicating that positive ΔH and ΔG values signify a non-spontaneous and endothermic process. researchgate.net

Theoretical investigations into the one-electron transfer reaction of aniline derivatives have been performed using the G4 composite method to calculate Gibbs free energies. researchgate.net These calculations are vital for understanding the thermodynamics of reactions such as oxidation.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Reaction of an Aniline Derivative

| Parameter | Calculated Value (kJ/mol) | Method |

| Enthalpy of Reaction (ΔH) | +6.826 | DFT (B3LYP/DGDZVP) |

| Gibbs Free Energy of Reaction (ΔG) | +79.780 | DFT (B3LYP/DGDZVP) |

| Entropy of Reaction (ΔS) | -0.2447 | DFT (B3LYP/DGDZVP) |

This data is illustrative and based on a study of aniline oxidative coupling. researchgate.net

Understanding the mechanism of a reaction requires the identification of transition states and the calculation of activation energy (Ea) barriers. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals utilized the M06-2X and CCSD(T) methods to map out the potential energy surface. mdpi.com This allowed for the determination of the most favorable reaction pathways and their corresponding activation energies. The study revealed that the addition of the OH radical to the aromatic ring is significantly more favorable than the abstraction of a hydrogen atom from the amino group. mdpi.com

The total rate coefficient for the reaction of 4-methyl aniline with OH radicals was calculated over a wide temperature range, providing valuable kinetic data. mdpi.com

Table 2: Calculated Activation Energies for Different Pathways in the Reaction of 4-Methyl Aniline with OH Radicals

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Computational Method |

| OH addition to C1 | - | M06-2X/6-311++G(3df,2p) |

| OH addition to C2 | - | M06-2X/6-311++G(3df,2p) |

| OH addition to C3 | - | M06-2X/6-311++G(3df,2p) |

| H-abstraction from NH2 | - | M06-2X/6-311++G(3df,2p) |

Specific activation energy values for each pathway were detailed in the referenced study. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This allows for the prediction of the activity of newly designed molecules. doi.org For aniline derivatives, QSAR studies have been employed to predict properties like lipophilicity and toxicity. nih.govnih.gov

In a typical QSAR study, molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the activity. For example, a QSAR model for the lipophilicity of aniline derivatives identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) as significant. nih.gov

Table 3: Example of Descriptors Used in QSAR Models for Aniline Derivatives

| Descriptor Type | Example Descriptor | Property Modeled |

| Electronic | Electrophilicity (ω/eV) | Lipophilicity |

| Topological | Barysz matrix (SEigZ) | Lipophilicity |

| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | Lipophilicity |

| Geometric | van der Waals volume (vWV) | Lipophilicity |

This table is based on a QSAR study of aniline derivatives. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity in Organic Reactions

Computational models can predict the reactivity and selectivity of organic reactions, which is invaluable for synthesis planning and understanding reaction mechanisms. novartis.com For aniline derivatives, predictive models can be developed to understand their behavior in various transformations.

Machine learning algorithms, often trained on data from quantum mechanical calculations, are increasingly used for this purpose. nih.gov For instance, models can be built to predict the outcome of reactions by classifying them based on the reactants' structures. nih.gov The reactivity of amines in processes like oxidative degradation can also be modeled using quantitative structure-property relationship (QSPR) models, which correlate structural features with degradation rates. nih.gov

A study on the one-electron oxidation potentials of substituted anilines demonstrated a strong correlation between computed properties, such as the energy of the highest occupied molecular orbital (HOMO), and experimental oxidation potentials. umn.edu This provides a predictive tool for assessing the susceptibility of aniline derivatives to oxidation.

Table 4: Illustrative Data for Predictive Reactivity Modeling of Substituted Anilines

| Computational Descriptor | Predicted Property | Correlation (R²) |

| HOMO Energy | One-electron Oxidation Potential | Good |

| Dipole Moment | Oxidative Degradation Rate | 0.85 |

| pKa | Oxidative Degradation Rate | 0.85 |

This data is compiled from studies on substituted anilines. nih.govumn.edu

Applications in Medicinal Chemistry and Pharmaceutical Research of 4 Methyl 3 Trifluoromethoxy Aniline

Investigation of Biological Activities in Preclinical Research Models

Exploration of Anti-inflammatory and Immunosuppressive Properties

While direct studies on the anti-inflammatory and immunosuppressive properties of 4-methyl-3-(trifluoromethoxy)aniline are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a scaffold for developing new agents in these therapeutic areas. The trifluoromethoxy group is increasingly being incorporated into drug candidates to enhance their therapeutic efficacy.

For instance, research on other molecules containing the trifluoromethoxy group has shown promise in modulating inflammatory pathways. A study on ortho-trifluoromethoxy-substituted curcumin (B1669340) derivatives demonstrated excellent anti-inflammatory activity in both cellular and animal models of colitis. nih.gov These derivatives were found to inhibit the production of key inflammatory mediators such as nitric oxide, reactive oxygen species, and pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α. nih.gov This suggests that the trifluoromethoxy group can contribute significantly to the anti-inflammatory profile of a molecule.

Furthermore, a patent for the preparation of 4-methyl-3-trifluoromethyl phenylamine, a structurally related compound, indicates its use in the synthesis of anti-inflammatory analgesic medicines. google.com This highlights the interest in trifluoromethylated and, by extension, trifluoromethoxylated anilines as starting points for the discovery of new anti-inflammatory drugs. The exploration of derivatives of this compound could therefore be a promising avenue for identifying novel compounds with potent anti-inflammatory and immunosuppressive effects.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would focus on understanding how modifications to the aniline (B41778) scaffold affect its potential anti-inflammatory and immunosuppressive activities.

Key areas of modification would include:

Modification of the Methyl Group: Altering the methyl group at the 4-position could impact steric interactions within the binding pocket of a target protein.

Introduction of Additional Substituents on the Aromatic Ring: Adding other groups to the benzene (B151609) ring could further modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced activity and selectivity.

Strategic Impact of Trifluoromethylation on Modern Drug Design

The introduction of a trifluoromethoxy (-OCF3) group, a close relative of the trifluoromethyl (-CF3) group, is a key strategy in modern drug design. This is due to the unique physicochemical properties imparted by this functional group, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. mdpi.com

Role of Enhanced Lipophilicity and Membrane Permeability

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Interactive Data Table: Comparison of Lipophilicity of Functional Groups

| Functional Group | Hansch Pi (π) Value | Impact on Lipophilicity |

| Hydrogen (H) | 0.00 | Reference |

| Methyl (CH3) | 0.56 | Increased |

| Chlorine (Cl) | 0.71 | Increased |

| Trifluoromethyl (CF3) | 0.88 | Significantly Increased |

| Trifluoromethoxy (OCF3) | 1.04 | Very Significantly Increased |

Data compiled from various sources on substituent constants in medicinal chemistry.

The high lipophilicity of the trifluoromethoxy group can enhance the ability of a drug molecule to cross cell membranes, a crucial step for reaching intracellular targets. mdpi.com This improved membrane permeability can lead to better oral bioavailability and distribution to various tissues.

Contribution to Improved Metabolic Stability of Drug Candidates

Metabolic stability is a major determinant of a drug's half-life and duration of action. The trifluoromethoxy group is known to be highly stable to metabolic degradation. mdpi.com The strong carbon-fluorine bonds within the -OCF3 group are resistant to cleavage by metabolic enzymes, such as cytochrome P450s.

By blocking potential sites of metabolism on a molecule, the incorporation of a trifluoromethoxy group can prevent rapid breakdown of the drug in the body. This leads to a longer half-life, which can allow for less frequent dosing and a more consistent therapeutic effect.

Influence on Binding Affinity and Selectivity towards Biological Targets

The trifluoromethoxy group can significantly influence the binding of a drug molecule to its biological target. Its strong electron-withdrawing nature can alter the electronic environment of the aromatic ring, which can in turn affect interactions with amino acid residues in the binding pocket of a protein. mdpi.com

The trifluoromethoxy group can participate in various non-covalent interactions, including:

Dipole-dipole interactions: The polarized C-F bonds create a strong dipole moment that can interact favorably with polar regions of a binding site.

Orthogonal multipolar interactions: The unique electronic properties of the trifluoromethoxy group can lead to specific interactions that enhance binding affinity and selectivity for the intended target over other proteins. mdpi.com

These interactions can lead to a tighter and more specific binding of the drug to its target, resulting in higher potency and a reduced risk of off-target effects.

Applications in Agrochemical and Materials Science Research of 4 Methyl 3 Trifluoromethoxy Aniline

Development of Novel Herbicides and Pesticides

The trifluoromethoxy group is a key feature in many modern agrochemicals due to its ability to enhance the biological activity and metabolic stability of the molecule. While specific, commercialized herbicides and pesticides derived directly from 4-Methyl-3-(trifluoromethoxy)aniline are not extensively documented in publicly available research, the analogous compound, 4-Methyl-3-(trifluoromethyl)aniline, serves as a well-established precursor in this sector. guidechem.comgoogleapis.com This suggests the potential for this compound to be utilized in similar synthetic pathways.

The general approach involves using the aniline (B41778) as a starting material for the synthesis of more complex molecules with herbicidal or pesticidal properties. For instance, aniline derivatives are crucial in creating compounds that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides. googleapis.com

Synthesis of Advanced Materials with Tuned Electronic and Thermal Properties

In the realm of materials science, fluorinated aromatic compounds are sought after for their ability to impart unique properties to polymers, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. Research has shown that introducing trifluoromethyl and trifluoromethoxy groups into polymer backbones, such as poly(aryl ether ketones) (PEKs), can significantly improve their performance. nih.gov

For example, the incorporation of trifluoromethoxy groups can increase the free volume within the polymer structure, which in turn can lower the dielectric constant and dielectric loss of the material. nih.gov This is a critical property for materials used in high-frequency and high-speed communication technologies, such as those required for 5G applications. nih.gov

Table 1: Illustrative Thermal Properties of Fluorinated Poly(aryl ether ketones)

| Polymer Name | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) |

| PEK-InpOCF | High | >520 °C |

| PEK-InmOCF | Lowered | >520 °C |

Note: This table is illustrative and based on findings for polymers containing trifluoromethoxy groups, as specific data for polymers derived from this compound is not available in the searched literature. nih.gov

Role in the Formulation of Specialty Chemicals and Functional Dyes

This compound also serves as an intermediate in the synthesis of specialty chemicals, including functional dyes. guidechem.com The synthesis of azo dyes, a significant class of synthetic colorants, often involves the diazotization of an aniline derivative followed by a coupling reaction with another aromatic compound. unb.ca The specific substituents on the aniline ring play a crucial role in determining the final color and properties of the dye.

The presence of the trifluoromethoxy group can influence the electronic properties of the resulting dye molecule, potentially affecting its color, lightfastness, and other performance characteristics. While patents and research articles describe the synthesis of fluorinated azo dyes from various aniline precursors, google.comrsc.org specific examples detailing the use of this compound and the properties of the resulting dyes are not widely reported.

The general synthetic route for azo dyes involves the following steps:

Diazotization: The aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.ca

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.ca

The versatility of this reaction allows for the creation of a wide array of dyes with different colors and properties.

Analytical Research Applications and Methodology Development

Utilization as a Reagent in Chemical Detection Methodologies

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of 4-Methyl-3-(trifluoromethoxy)aniline as a primary reagent in established chemical detection methodologies. However, its structural analogs, such as other fluorinated anilines, are sometimes employed as standards in analytical methods. For instance, 2-(Trifluoromethoxy)aniline is noted for its use as a standard in analytical techniques, which aids in the precise detection and quantification of substances within complex mixtures. This suggests a potential, though not yet broadly realized, application for this compound in similar contexts, likely as a reference compound in chromatographic or spectroscopic analysis, particularly in the quality control of processes where it is used as an intermediate.

Role as a Model Compound for Organofluorine Studies

The trifluoromethoxy group is of significant interest in medicinal and materials chemistry due to its unique electronic properties and its impact on the lipophilicity of a molecule. The trifluoromethoxy group is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. bldpharm.com The presence of fluorine atoms in biologically active molecules can enhance their lipophilicity and, consequently, their in vivo uptake and transport. bldpharm.com

Compounds like this compound serve as important model systems for studying the influence of the trifluoromethoxy substituent. Research on such molecules helps to elucidate how the -OCF₃ group modulates chemical reactivity, metabolic stability, and binding interactions of a parent molecule. The study of simple, well-defined organofluorine compounds provides a fundamental understanding that can be applied to the design of more complex and functional molecules.

Investigation of Fluorine Substitution Effects on the Properties of Organic Compounds

The substitution of hydrogen with fluorine or fluorine-containing groups like trifluoromethoxy has profound effects on the physicochemical properties of organic compounds. The trifluoromethoxy group, in particular, is often considered a "super-halogen" because its electronic properties are similar to those of chlorine or fluorine. bldpharm.com However, it is significantly more lipophilic. bldpharm.com

The study of this compound and related compounds contributes to a deeper understanding of these substitution effects. Key properties influenced by the trifluoromethoxy group include:

Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a compound. The hydrophobic substituent parameter (π) for OCF₃ is +1.04, which is considerably higher than that of fluorine (+0.14) or even a trifluoromethyl group (+0.88). bldpharm.com This property is crucial in the design of agrochemicals and pharmaceuticals, as it affects how a molecule moves through biological membranes.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and affect the reactivity of the aromatic ring. This can be a critical factor in directing the synthesis of derivatives.

Conformational Changes: Fluorine substitution can lead to significant changes in the preferred conformation of a molecule. For example, studies on 2-fluorobenzylamine (B1294385) have shown that ortho-fluorination can increase the tunneling splitting of the amino group's motion by four orders of magnitude compared to the non-fluorinated parent compound. nih.gov While this is a different molecule, it illustrates the powerful conformational effects of fluorine substitution that would also be relevant in studies of this compound.

The table below compares the hydrophobic parameter (π) of the trifluoromethoxy group with other common substituents, illustrating its significant contribution to lipophilicity.

| Substituent | Hydrophobic Parameter (π) |

| H | 0.00 |

| F | 0.14 |

| Cl | 0.71 |

| Br | 0.86 |

| CF₃ | 0.88 |

| I | 1.12 |

| OCF₃ | 1.04 |

| SCF₃ | 1.44 |

This table was generated based on data from available research. bldpharm.com

In studies on dye-sensitized solar cells, it has been found that fluorine substitution can lead to a redshift in the absorption spectra of organic dyes and reduce their band gap. rsc.org The specific position of the fluorine substitution is crucial in controlling the optical and electrochemical properties of these organic dyes. rsc.org These findings highlight the importance of investigating specific isomers like this compound to understand the precise effects of its substitution pattern.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Methyl-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- The compound is typically synthesized via nitration of substituted aromatic precursors followed by catalytic hydrogenation. For example, nitration of 1,2-dichloro-3-(trifluoromethoxy)benzene at -20°C to +80°C generates intermediates, which are then reduced to the aniline derivative using hydrogen gas over palladium catalysts . Optimal yields require precise temperature control and catalyst selection. Reaction solvents (e.g., ethanol or THF) and pH adjustments during purification (e.g., acid-base extraction) are critical for minimizing byproducts .

Q. How can the purity of this compound be validated in laboratory settings?

- Analytical techniques include:

- HPLC : To quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic signals for the trifluoromethoxy (-OCF) and methyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHFNO, 191.15 g/mol) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (STOT SE 3 hazard classification) .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Advanced Research Questions

Q. How does the trifluoromethoxy group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- The trifluoromethoxy (-OCF) group is a strong para-directing substituent due to its electron-withdrawing nature. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline occurs predominantly at the 6-position (para to -OCF), with minor substitution at the 4-position (10% yield) . Computational studies (DFT) can model charge distribution to predict reaction sites.

Q. What challenges arise in crystallographic characterization of derivatives, and how can SHELX software address them?

- The trifluoromethoxy group introduces disorder in crystal lattices due to rotational flexibility. SHELXL refines twinned or high-resolution data efficiently by optimizing anisotropic displacement parameters. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines to handle partial occupancy and hydrogen bonding networks .

Q. How can this compound serve as an intermediate in drug discovery pipelines?

- Case Study : In a patent application, this compound was used to synthesize N-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, a kinase inhibitor. The aniline’s amino group enables carboxamide coupling via EDCI/HOBt-mediated reactions, while -OCF enhances metabolic stability .

Q. What computational tools predict the compound’s bioavailability and toxicity?

- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (2.8) and CNS permeability (-2.5), indicating moderate lipophilicity and blood-brain barrier exclusion.

- Toxicity : OECD QSAR Toolbox models acute oral toxicity (LD ~500 mg/kg in rats) based on structural analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported nitration yields: How to reconcile conflicting data?

- Variations arise from solvent polarity (e.g., sulfuric acid vs. acetic anhydride) and reaction scales. Lab-scale batch reactions () report 60–70% yields, while continuous-flow systems achieve >85% by minimizing side reactions. Cross-validate using controlled experiments with in-situ IR monitoring to track nitro intermediate formation .

Q. Divergent biological activity reports: What factors influence bioassay outcomes?

- Impurity profiles (e.g., residual palladium from hydrogenation) may antagonize target proteins. ICP-MS analysis of metal content and dose-response studies with purified batches (≥98% HPLC purity) are recommended .

Methodological Recommendations

Best practices for storing and stabilizing this compound:

- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions in DMSO or ethanol to inhibit radical degradation .

Strategies for scaling up synthesis without compromising purity:

- Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C pellets) to enhance reproducibility. Post-synthesis, employ simulated moving bed (SMB) chromatography for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.